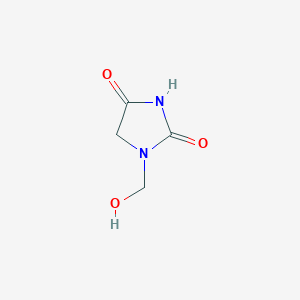
1-(Hydroxymethyl)imidazolidine-2,4-dione
Cat. No. B8492875
M. Wt: 130.10 g/mol
InChI Key: DZNJSBHVDXLTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05252744
Procedure details


reacting (i) the at least one hydantoin reactant and (ii) the at least one dehydrated formaldehyde source reactant or substantially anhydrous formaldehyde source reactant in the molten system, while removing reaction water, to yield anhydrous molten methylolhydantoin; and
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[CH2:8]=[O:9]>>[CH2:8]([N:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3])[OH:9]
|
Inputs


Step One
[Compound]
|
Name
|
( i )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)NC(=O)C1
|
Step Three
[Compound]
|
Name
|
( ii )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while removing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(O)N1C(=O)NC(=O)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
